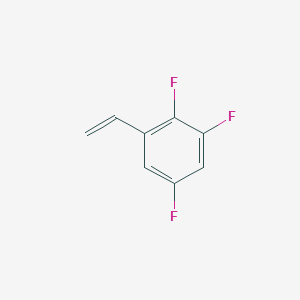
1,2,5-Trifluoro-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trifluoro-3-vinylbenzene is an organic compound with the molecular formula C8H5F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a vinyl group
Méthodes De Préparation
The synthesis of 1,2,5-Trifluoro-3-vinylbenzene can be achieved through several routes. One common method involves the reaction of 1,2,5-trifluorobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2,5-Trifluoro-3-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can also be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.
Major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and haloalkanes.
Applications De Recherche Scientifique
1,2,5-Trifluoro-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability. This compound can be used in the design of new pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,5-Trifluoro-3-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The aromatic ring can undergo electrophilic substitution, while the vinyl group can participate in addition and oxidation reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1,2,5-Trifluoro-3-vinylbenzene can be compared with other fluorinated benzene derivatives, such as:
1,2,4-Trifluorobenzene: Similar in structure but lacks the vinyl group, making it less reactive in addition reactions.
1,3,5-Trifluorobenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
1,2,3-Trifluorobenzene: Similar to this compound but with different positions of fluorine atoms, leading to variations in chemical behavior.
The uniqueness of this compound lies in the combination of the trifluoromethyl and vinyl groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H5F3 |
|---|---|
Poids moléculaire |
158.12 g/mol |
Nom IUPAC |
1-ethenyl-2,3,5-trifluorobenzene |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4H,1H2 |
Clé InChI |
SMRKDGOLBITTHW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C(=CC(=C1)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


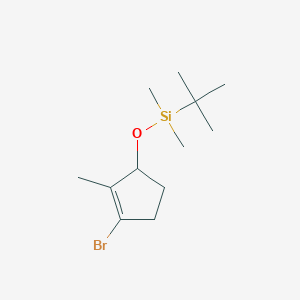
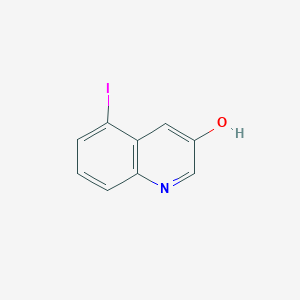
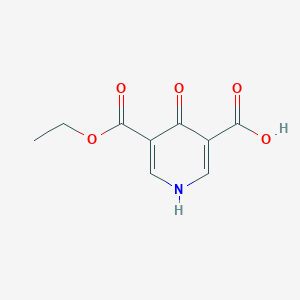
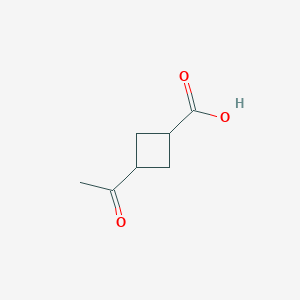

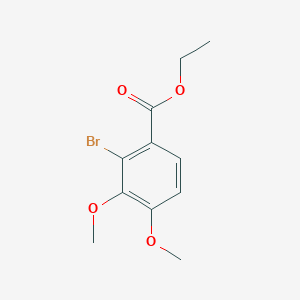
![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)
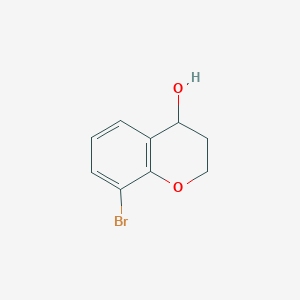
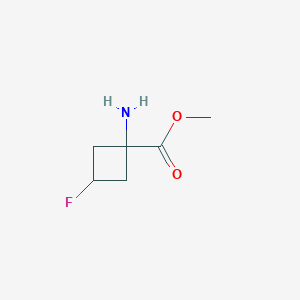
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)
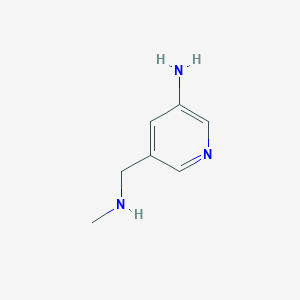
![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
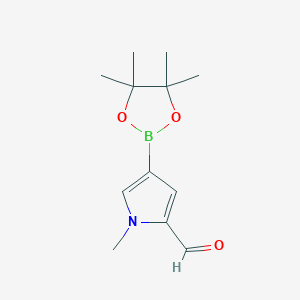
![Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
